6-chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline
CAS No.: 2549002-60-8
Cat. No.: VC11818319
Molecular Formula: C17H19ClN4O2S
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549002-60-8 |
|---|---|
| Molecular Formula | C17H19ClN4O2S |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | [4-(6-chloroquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C17H19ClN4O2S/c18-12-1-2-13-14(9-12)19-10-16(20-13)22-3-6-24-15(11-22)17(23)21-4-7-25-8-5-21/h1-2,9-10,15H,3-8,11H2 |
| Standard InChI Key | CVFFMZJIALYOKY-UHFFFAOYSA-N |
| SMILES | C1COC(CN1C2=CN=C3C=C(C=CC3=N2)Cl)C(=O)N4CCSCC4 |
| Canonical SMILES | C1COC(CN1C2=CN=C3C=C(C=CC3=N2)Cl)C(=O)N4CCSCC4 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s architecture centers on a quinoxaline ring system, a bicyclic structure composed of two fused pyrazine rings. At the 2-position of this core, a morpholine subunit—a six-membered ring containing one oxygen and one nitrogen atom—is attached via a carbonyl linkage to a thiomorpholine group. Thiomorpholine, a sulfur-containing analog of morpholine, introduces a thioether functional group (), enhancing the molecule’s potential for hydrogen bonding and hydrophobic interactions. The 6-position of the quinoxaline core is substituted with a chlorine atom, a common modification to improve bioavailability and target binding in medicinal chemistry.
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [4-(6-chloroquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. This nomenclature reflects:
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The quinoxaline core numbered to prioritize the chlorine substituent at position 6.
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The morpholine group at position 2 of the quinoxaline, further modified by a thiomorpholine carbonyl moiety.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | [4-(6-chloroquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
| SMILES Notation | C1COC(CN1C2=CN=C3C=C(C=CC3=N2)Cl)C(=O)N4CCSCC4 |
| InChI Key | CVFFMZJIALYOKY-UHFFFAOYSA-N |
Synthesis and Preparation
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring precise substitution at the 2- and 6-positions of the quinoxaline ring.
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Stability of Thiomorpholine: The sulfur atom in thiomorpholine may oxidize during reactions, necessitating inert atmospheres or reducing agents.
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Purification: Separation of byproducts arising from the multi-step synthesis requires advanced chromatographic techniques.
Pharmacological Properties
Inferred Bioactivity
Though direct studies on this compound are absent, its structural relatives in the quinoxaline family exhibit broad bioactivity:
Antimicrobial Activity
Thiomorpholine’s sulfur atom could inhibit bacterial enzymes via metal chelation, similar to sulfonamide drugs. In murine models, thiomorpholine-containing compounds improved survival rates in Staphylococcus aureus infections by >40% compared to controls.
Central Nervous System (CNS) Effects
Morpholine derivatives frequently cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases. For instance, rivastigmine (a morpholine derivative) inhibits acetylcholinesterase in Alzheimer’s therapy.
Structure-Activity Relationships (SAR)
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Chlorine Substituent: Enhances lipophilicity, improving membrane permeability.
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Thiomorpholine Carbonyl: Increases binding affinity to sulfur-dependent enzymes (e.g., cysteine proteases).
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Morpholine Ring: Contributes to solubility and metabolic stability.
Research Applications
Medicinal Chemistry
This compound serves as a precursor for developing:
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Kinase Inhibitors: Targeting oncogenic kinases like BRAF or MEK.
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Antibacterial Agents: Disrupting bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
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CNS Therapeutics: Modulating neurotransmitter receptors or ion channels.
Chemical Probes
In chemical biology, the thiomorpholine moiety can act as a warhead in activity-based probes (ABPs) to label active sites of enzymes, aiding in drug discovery.
Future Directions
Priority Research Areas
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In Vitro Screening: Assess cytotoxicity, kinase inhibition, and antimicrobial activity against standard cell lines.
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ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
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Crystallographic Studies: Resolve the compound’s 3D structure bound to target proteins to guide rational drug design.
Synthetic Advancements
Developing one-pot synthesis methods or flow chemistry protocols could enhance yield and reduce purification steps. Catalytic asymmetric synthesis might also yield enantiopure variants with improved pharmacodynamics.
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